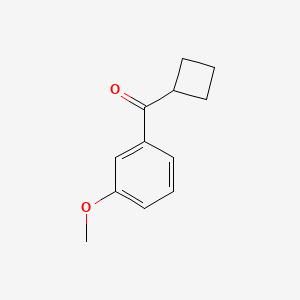

Cyclobutyl 3-methoxyphenyl ketone

Description

Contextual Significance of Cyclobutyl Ketone Scaffolds in Modern Organic Synthesis

Cyclobutane (B1203170) rings, once considered mere curiosities due to their inherent ring strain, are now recognized as valuable building blocks in organic synthesis. researchgate.net Their unique puckered structure, longer C-C bond lengths, and relative stability for a strained carbocycle offer distinct advantages. researchgate.net The incorporation of a ketone functionality onto the cyclobutane ring further enhances its utility, providing a reactive handle for a wide array of chemical transformations. nih.govnih.gov

The cyclobutyl ketone scaffold is particularly important for several reasons:

Versatile Precursors: Cyclobutyl ketones can be readily transformed into a variety of other functional groups and molecular architectures. researchgate.netnih.govnih.gov

Access to Complex Structures: Ring-opening and rearrangement reactions of cyclobutyl ketones can lead to the formation of more complex molecular skeletons that would be challenging to synthesize through other methods. researchgate.net

Introduction of 3D-Character: In an era where "flat" aromatic structures dominate many areas of chemical research, the three-dimensional nature of the cyclobutane ring is highly desirable for exploring new chemical space. nih.gov

Recent research has focused on developing novel methods for the functionalization of cyclobutyl ketones. For instance, a sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. researchgate.netnih.govnih.gov This highlights the ongoing efforts to manipulate this scaffold with high levels of control.

Overview of Research Trajectories for Cyclobutyl 3-Methoxyphenyl (B12655295) Ketone and Related Structures

While direct research on Cyclobutyl 3-methoxyphenyl ketone is limited, the study of analogous compounds provides valuable insights. For example, research on other aryl cyclobutyl ketones demonstrates their utility as precursors to 1,3-disubstituted cyclobutanes, which are emerging as important motifs in medicinal chemistry. nih.govnih.gov The aryl group, in this case, the 3-methoxyphenyl group, plays a crucial role in directing and activating the cyclobutane ring for specific transformations.

The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties of the ketone and the aromatic ring, potentially affecting reaction outcomes and providing a site for further chemical modification. Research on related compounds like Cyclopropyl (B3062369) 4-methoxyphenyl (B3050149) ketone and Cyclopentyl 3-methoxyphenyl ketone indicates an academic and commercial interest in small cycloalkyl aryl ketones. nih.govnist.gov

The synthesis of related ketones often involves methods like the Corey-Chaykovsky cyclopropanation or the reaction of an aryl methyl ketone with a salicylaldehyde (B1680747) derivative. nih.gov While not directly applicable to the synthesis of a cyclobutyl ring, these methods illustrate general strategies for constructing small-ring ketones.

Structural Relevance within Conformationally Restricted Systems in Synthetic Design

A key area of interest for cyclobutyl scaffolds is their application in the design of conformationally restricted molecules. nih.gov The rigid and puckered nature of the cyclobutane ring can lock a molecule into a specific three-dimensional arrangement. researchgate.net This is particularly valuable in medicinal chemistry, where the shape of a molecule is critical for its biological activity. nih.gov

By replacing more flexible linear linkers (like ethyl or propyl groups) with a 1,3-disubstituted cyclobutane, chemists can create more rigid analogues of known bioactive molecules. nih.gov This conformational restriction can lead to:

Enhanced Binding Affinity: A pre-organized conformation can reduce the entropic penalty of binding to a biological target.

Improved Selectivity: A more defined shape can lead to more specific interactions with the desired target over off-targets.

Increased Metabolic Stability: The cyclobutane ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains. nih.gov

The development of stereoselective syntheses of substituted cyclobutanes, including those derived from cyclobutyl ketones, is therefore a critical area of research. acs.org The ability to control the spatial arrangement of substituents on the cyclobutane ring is essential for systematically exploring structure-activity relationships in drug discovery.

Below is an interactive data table summarizing the key properties of this compound and a related compound.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 898790-44-8 | C₁₂H₁₄O₂ |

| Cyclopentyl 3-methoxyphenyl ketone | 339549-67-6 | C₁₃H₁₆O₂ |

| Cyclopropyl 4-methoxyphenyl ketone | 7152-03-6 | C₁₁H₁₂O₂ |

| 1-(3-Methyl-3-mesityl)-cyclobutyl-2-(5-thiophen-4-ethyl-2H- researchgate.netresearchgate.netnih.govtriazol-3-ylsulfanyl)-ethanone | Not Available | Not Available |

Properties

IUPAC Name |

cyclobutyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTRUZKTQWJPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642515 | |

| Record name | Cyclobutyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-44-8 | |

| Record name | Cyclobutyl(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 3 Methoxyphenyl Ketone and Analogues

Direct Synthesis Strategies for Ketone Formation

The direct formation of the ketone functionality is a primary approach to synthesizing cyclobutyl 3-methoxyphenyl (B12655295) ketone. This often involves the coupling of pre-existing cyclobutane (B1203170) and 3-methoxyphenyl moieties or the modification of functional groups on a precursor molecule.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of the carbon-carbon bond between the cyclobutyl and 3-methoxyphenyl groups. Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and functional group tolerance. For instance, the coupling of a cyclobutanecarbonyl derivative with a 3-methoxyphenyl organometallic reagent, or vice versa, can yield the desired ketone. These reactions often utilize specialized ligands to facilitate the catalytic cycle and improve yields. The versatility of this approach allows for the synthesis of a wide array of analogs by simply varying the coupling partners. rsc.org

Recent advancements have also explored the use of cyclobutanone-derived N-sulfonylhydrazones in palladium-catalyzed cross-coupling reactions with aryl halides, offering a route to various cyclobutane-containing structures. organic-chemistry.org Another innovative strategy involves the deacylative cross-coupling of aromatic ketones, which can be transformed into aromatic esters and subsequently reacted with various nucleophiles.

Oxidation of Precursor Amines or Alcohols

The oxidation of a secondary alcohol, where the hydroxyl group is attached to the carbon connecting the cyclobutyl and 3-methoxyphenyl rings, is a classic and effective method for ketone synthesis. A variety of oxidizing agents, such as chromium-based reagents (e.g., pyridinium chlorochromate) or milder, more selective methods like Swern or Dess-Martin oxidation, can be employed. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule.

Similarly, the oxidation of precursor amines can also lead to the formation of the desired ketone, although this is a less common approach. The synthesis of 4-(4-methoxyphenyl)butan-2-one, an analog, has been achieved through a telescoped flow system that involves an oxidation step. researchgate.net

Cyclobutane Ring Construction via Cyclization Reactions

An alternative strategy focuses on constructing the four-membered cyclobutane ring as a key step in the synthesis. These methods often involve intramolecular reactions of acyclic precursors.

Photochemical Cyclizations: Norrish-Yang Procedures

The Norrish-Yang reaction is a powerful photochemical method for the synthesis of cyclobutanols from ketones bearing a γ-hydrogen atom. nih.govchem-station.com Upon UV irradiation, the ketone undergoes intramolecular hydrogen abstraction to form a 1,4-diradical, which can then cyclize to form a cyclobutanol. nih.gov This cyclobutanol can then be oxidized to the corresponding cyclobutyl ketone. This method is particularly useful for creating substituted cyclobutane rings with a high degree of stereocontrol. nih.govnih.gov An optimized Norrish-Yang procedure is a key step in a sequential C–H/C–C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov

Recent research has also explored variations of this reaction, such as the aza-Yang cyclization, for the synthesis of azetidinols. chemrxiv.org

Lewis Acid-Catalyzed Cycloadditions Involving Strained Rings

Lewis acid-catalyzed cycloaddition reactions provide an efficient route to cyclobutane-containing structures. These reactions often involve the use of donor-acceptor (D-A) cyclobutanes, which can undergo ring-opening and subsequent cycloaddition with various partners. For example, Lewis acids can catalyze the [4+2] cycloaddition of D-A cyclobutanes with imines to produce highly substituted piperidines. rsc.org The choice of Lewis acid catalyst, such as scandium(III) triflate, can be crucial for the success of these transformations. nih.gov

Furthermore, Lewis acid-catalyzed ring-opening of bicyclobutanes with carbon nucleophiles has been developed for the diastereoselective synthesis of 1,1,3-trisubstituted cyclobutanes. researchgate.net Novel Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has also been reported to grant access to bicyclic systems containing fused cyclobutanes. nih.gov

Brønsted Acid-Catalyzed Cyclocondensation Approaches

Brønsted acids can catalyze intramolecular cyclization reactions to form cyclobutane rings. For example, the cyclocondensation of certain unsaturated precursors can be initiated by protonation, leading to the formation of a carbocation that subsequently undergoes cyclization. This approach has been utilized in the synthesis of various carbocyclic and heterocyclic scaffolds.

While direct Brønsted acid-catalyzed formation of a simple cyclobutyl ring is less common, these catalysts are effective in more complex cyclization-aromatization reactions, as seen in the synthesis of helicenes. nih.gov They are also employed in the (4+2) cyclocondensation of indoles with donor-acceptor cyclopropanes, demonstrating their utility in constructing complex ring systems. nih.govacs.org

Synthetic Methodologies Summary

| Methodology | Description | Key Features |

| Cross-Coupling Approaches | Transition metal-catalyzed reaction between a cyclobutane derivative and a 3-methoxyphenyl derivative. | High efficiency, good functional group tolerance, versatile for analog synthesis. |

| Oxidation of Precursors | Oxidation of a secondary alcohol or amine to the corresponding ketone. | Classic and reliable method, various oxidizing agents available for different substrate sensitivities. |

| Norrish-Yang Cyclization | Photochemical intramolecular hydrogen abstraction and cyclization of a ketone to form a cyclobutanol, followed by oxidation. | Forms substituted cyclobutane rings, offers stereocontrol. |

| Lewis Acid-Catalyzed Cycloadditions | Cycloaddition reactions involving strained rings like donor-acceptor cyclobutanes or bicyclobutanes, catalyzed by Lewis acids. | Efficient for constructing complex cyclobutane-containing systems, can be diastereoselective. |

| Brønsted Acid-Catalyzed Cyclocondensation | Intramolecular cyclization of unsaturated precursors initiated by a Brønsted acid. | Useful for complex cyclization cascades and constructing heterocyclic systems. |

Functionalization of Pre-existing Cyclobutyl Systems

The introduction of substituents onto a pre-formed cyclobutane ring is a common strategy for the synthesis of complex cyclobutane-containing molecules. This approach allows for the late-stage diversification of molecular structures.

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are well-suited for the synthesis of cyclobutyl ketones. The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or a nitrile. organic-chemistry.orgbyjus.com To synthesize cyclobutyl 3-methoxyphenyl ketone, one plausible route involves the reaction of a cyclobutyl-containing electrophile with a 3-methoxyphenyl Grignard reagent (3-methoxyphenylmagnesium bromide).

This can be approached in two primary ways:

Reaction with a Nitrile: The addition of 3-methoxyphenylmagnesium bromide to cyclobutanecarbonitrile would form a metalloimine intermediate. Subsequent acidic workup would hydrolyze this intermediate to yield the desired this compound. organic-chemistry.org

Reaction with an Acyl Chloride: Alternatively, the Grignard reagent can react with cyclobutanecarbonyl chloride. This reaction typically proceeds rapidly to form the ketone.

Grignard reagents are highly reactive and also function as strong bases, which necessitates the use of anhydrous conditions and compatible solvents like diethyl ether or tetrahydrofuran. libretexts.org The carbon-magnesium bond is highly polarized, making the carbon atom attached to magnesium a potent nucleophile that readily attacks the electrophilic carbon of the carbonyl or nitrile group. libretexts.org

Table 1: Grignard Reaction Precursors for this compound

| Cyclobutyl Precursor | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|

| Cyclobutanecarbonitrile | 3-Methoxyphenylmagnesium bromide | Metalloimine | This compound |

| Cyclobutanecarbonyl chloride | 3-Methoxyphenylmagnesium bromide | Ketone | This compound |

Achieving stereocontrol during the functionalization of cyclobutane rings is essential for developing pharmaceutical candidates. Palladium-catalyzed C-H activation provides a modern approach to this challenge. Chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands can facilitate the enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives. acs.org

This methodology overcomes limitations of previous systems, allowing for the functionalization of substrates that contain α-hydrogen atoms. acs.org By employing a suitable palladium catalyst and a specifically designed chiral ligand, it is possible to direct the arylation to a specific C-H bond on the cyclobutane ring with high enantioselectivity. This strategy can be used to construct multiple contiguous chiral centers on the crowded cyclobutane ring, making it a versatile method for preparing complex chiral cyclobutanes. acs.org

A novel approach to creating functionalized cyclobutane systems involves the synthesis of 3-borylated cyclobutanols. These compounds serve as versatile synthetic intermediates, as the boron and hydroxyl moieties can be further elaborated through a variety of cross-coupling and functional group transformation reactions. nih.govrsc.org The synthesis is achieved through a formal [3+1] cycloaddition between readily accessible 1,1-diborylalkanes and epihalohydrins (or their derivatives). semanticscholar.orgbohrium.com

This method allows for the creation of highly substituted cyclobutanol rings in a single step. nih.gov When 1-substituted epibromohydrins are used as starting materials, the reaction yields borylated cyclobutanols with substituents at three of the four positions on the cyclobutane core. rsc.orgresearchgate.net A key feature of this reaction is its high degree of stereospecificity. The use of enantioenriched epibromohydrins leads to the formation of enantioenriched cyclobutanols with greater than 98% enantiospecificity. nih.govbohrium.com

Table 2: Selected Yields in the Synthesis of 3-Borylated Cyclobutanols

| 1,1-Diborylalkane | Epihalohydrin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1,1-diborylmethane | Epibromohydrin | 3-Borylated cyclobutanol (3n) | 72% | 3:1 |

| Diborylalkane with ether directing group | Epibromohydrin | Substituted cyclobutanol (3o) | 30% | N/A |

| Diborylalkane with thioether directing group | Epibromohydrin | Substituted cyclobutanol (3p) | 47% | N/A |

Data sourced from research on the synthesis of 3-borylated cyclobutanols. nih.gov

General Synthetic Principles for Substituted Cyclobutyl Ketones

The synthesis of substituted cyclobutyl ketones requires careful control over selectivity to ensure the desired isomer is formed. Chemo-, regio-, and diastereoselectivity are key considerations in designing efficient synthetic routes.

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of substituted cyclobutyl ketones, these principles are critical.

For example, in the copper-catalyzed monoborylation of spirocyclobutenes, the choice of ligand can completely control the regioselectivity of the borylation. acs.org The use of a bidentate phosphine ligand such as Xantphos can direct the boron moiety to a specific position, providing a synthetic handle for further functionalization. acs.org This allows for the creation of a wide array of spirocyclic building blocks from a common intermediate. acs.org

Similarly, the principles of chemoselectivity are demonstrated in the condensation reactions of 1,2,4-triketone analogues with hydrazines to form pyrazoles or pyridazinones. mdpi.com The direction of the nucleophilic attack can be switched depending on the nature of the substituents on the triketone and the specific reaction conditions, such as temperature and acidity. mdpi.com These principles can be applied to the synthesis of cyclobutyl systems, where the careful choice of reagents and conditions can direct reactions to the desired functional group or position on the cyclobutane ring.

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern drug design. Diastereoselective synthesis aims to produce a specific stereoisomer from a substrate that has the potential to form multiple.

A powerful method for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes involves a sequential C-H/C-C functionalization strategy starting from cyclobutyl aryl ketones. nih.govnih.gov This method proceeds via a Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to install a variety of aryl, heteroaryl, alkenyl, or alkynyl groups at the 3-position of the cyclobutyl ketone with exclusive cis-selectivity. nih.gov

Another example of high diastereocontrol is the sulfa-Michael addition of thiols to cyclobutene derivatives. epfl.chnih.gov This reaction can be catalyzed by a simple base like DBU to produce 1,2-disubstituted thio-cyclobutanes with high diastereoselectivity (>95:5 dr). nih.govrsc.org Furthermore, by using a chiral cinchona-based squaramide catalyst, the reaction can be rendered enantioselective, providing access to specific stereoisomers with high fidelity. epfl.chnih.gov This offers control over both diastereoselectivity and enantioselectivity in the synthesis of 1,2-substituted cyclobutanes. nih.gov

Table 3: Examples of Diastereoselective Control in Cyclobutane Synthesis

| Reaction Type | Starting Material | Key Reagent/Catalyst | Product Stereochemistry | Reported Selectivity |

|---|---|---|---|---|

| C-H/C-C Functionalization | Cyclobutyl aryl ketone | Palladium(II) acetate, Ligand | cis-1,3-difunctionalized | Exclusive cis-isomer |

| Sulfa-Michael Addition | Cyclobutene ester/amide | DBU | trans-1,2-disubstituted | >95:5 dr |

| Enantioselective Sulfa-Michael | N-acyl-oxazolidinone-substituted cyclobutene | Chiral squaramide catalyst | Enantioenriched trans-1,2-disubstituted | up to 99.7:0.3 er |

Reactivity and Reaction Mechanisms of Cyclobutyl Ketones

Carbonyl Group Transformations

The carbonyl group in cyclobutyl ketones is a versatile functional handle that allows for a wide array of chemical modifications.

The carbonyl moiety of cyclobutyl ketones can be reduced to the corresponding alkane. nih.gov This transformation is a standard reaction in organic synthesis, effectively removing the carbonyl functionality. nih.gov

Cyclobutyl ketones can participate in condensation reactions, such as the Knoevenagel condensation. nih.govsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to the ketone, catalyzed by a weak base, which is then followed by a dehydration step to yield an α,β-unsaturated ketone. wikipedia.org The Knoevenagel condensation is a modification of the aldol (B89426) condensation. wikipedia.org

Reaction Components:

Carbonyl: Aldehyde or ketone (in this case, cyclobutyl 3-methoxyphenyl (B12655295) ketone). wikipedia.org

Active Hydrogen Compound: A compound with a C-H bond that can be easily deprotonated. sigmaaldrich.com Examples include diethyl malonate, Meldrum's acid, and malonic acid. wikipedia.org

Catalyst: Typically a weakly basic amine. wikipedia.org

Cyclobutyl aryl ketones are amenable to rearrangement reactions, offering pathways to structurally diverse products. nih.gov

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into a substituted amide. wikipedia.orgmasterorganicchemistry.com In the case of cyclobutyl aryl ketones, this reaction can lead to the formation of a cyclobutane (B1203170) carboxylic anilide. nih.gov The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrogen fluoride. wikipedia.org The key step involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Baeyer-Villiger Oxidation: This oxidation reaction converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org For cyclobutyl aryl ketones, this can result in the formation of an acyl cyclobutanol. nih.gov A critical aspect of this reaction is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgadichemistry.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.com The reaction proceeds through a Criegee intermediate. wikipedia.orgnih.gov

A notable feature of these two rearrangements when applied to cyclobutyl aryl ketones is the differential regioselectivity of the migration step, which allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond. nih.gov

The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with the ketone, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. mdpi.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.org

Cyclobutyl Ring Functionalization and Cleavage

Beyond the reactivity of the carbonyl group, the cyclobutyl ring itself can be a site for chemical modification.

Recent advancements have enabled the direct functionalization of C-H bonds in the cyclobutyl ring of cyclobutyl aryl ketones. nih.govnih.gov This strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govbohrium.com A key approach involves a sequential C-H/C-C functionalization strategy. nih.govbohrium.com This process begins with a Norrish-Yang cyclization of the cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then undergoes a palladium-catalyzed C-C cleavage and functionalization to introduce various substituents at the 3-position of the cyclobutyl ring with high cis-selectivity. nih.govresearchgate.netdocumentsdelivered.com

C-H Functionalization Strategies

Formal Gamma-C-H Functionalization

A significant advancement in cyclobutane chemistry is the development of methods for formal γ-C-H functionalization. This is particularly challenging due to the greater proximity and often higher reactivity of β-C-H bonds. nih.gov A successful two-step strategy has been developed that commences with aryl cyclobutyl ketones to achieve stereospecific synthesis of cis-γ-functionalized products. nih.govnih.gov

The key to this transformation is the Norrish-Yang reaction. nih.gov In this photochemical process, the ketone's carbonyl group, upon excitation by UV light, abstracts a hydrogen atom from the γ-position of the cyclobutyl ring. This intramolecular hydrogen atom transfer leads to a 1,4-diradical intermediate, which subsequently cyclizes to form a bicyclo[1.1.1]pentan-2-ol. nih.govbohrium.com This initial step effectively converts an inert γ-C-H bond into a reactive hydroxyl group, setting the stage for further functionalization.

However, the electronic nature of the aryl group on the ketone significantly influences the efficiency of this Norrish-Yang cyclization. Research has shown that while cyclobutyl ketones with electron-withdrawing groups on the aryl ring perform well, electron-rich aryl cyclobutyl ketones, such as Cyclobutyl 3-methoxyphenyl ketone, fail to yield the desired bicyclic alcohol intermediate under the optimized conditions. nih.gov

| Substrate | Electronic Nature | Norrish-Yang Cyclization Outcome |

| Cyclobutyl phenyl ketone | Neutral | Successful formation of bicyclo[1.1.1]pentan-2-ol nih.gov |

| Cyclobutyl (p-trifluoromethylphenyl) ketone | Electron-deficient | Good yield of bicyclic product nih.gov |

| Cyclobutyl (p-methoxyphenyl) ketone | Electron-rich | Failed to form bicyclic product nih.gov |

This limitation highlights a key reactivity aspect of this compound in the context of this specific γ-C-H functionalization strategy.

Palladium-Catalyzed C-H Arylation Approaches

Palladium catalysis has become a powerful tool for C-H activation and arylation. For cyclobutyl ketones, these methods often rely on directing groups to control regioselectivity. While the direct γ-arylation of this compound via the Norrish-Yang/palladium-catalysis sequence is hampered by the first step, alternative palladium-catalyzed approaches for other C-H bonds exist.

For instance, methods have been developed for the β-C-H arylation of cyclobutylmethyl ketones. nih.govnih.gov These reactions utilize a transient directing group strategy, where an amino acid condenses with the ketone to form a transient imine that directs a palladium catalyst to the β-C-H bond of the cyclobutane ring. nih.gov This approach leads to the formation of a five-membered palladacycle intermediate, which then undergoes reaction with an arylating agent. rsc.org While this specific methodology has been demonstrated on cyclobutylmethyl ketones, it showcases a general principle of palladium-catalyzed C-H arylation that could potentially be adapted for aryl cyclobutyl ketones.

Furthermore, the second step of the formal γ-functionalization sequence is a palladium-catalyzed C-C bond cleavage and arylation of the bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This step successfully couples the cyclobutane core with various aryl, heteroaryl, alkenyl, and alkynyl groups, demonstrating the versatility of palladium catalysis in functionalizing the cyclobutane scaffold. nih.govresearchgate.net

Latent Directing Group Utility in Functionalization

The concept of a directing group is central to achieving regioselectivity in C-H functionalization. In the context of this compound, the ketone moiety itself can be considered a "latent directing group." researchgate.net

In the Norrish-Yang reaction, the ketone functionality is not a directing group in the classical sense of coordinating to a metal catalyst. Instead, its photochemical reactivity inherently directs functionalization to the γ-position through an intramolecular hydrogen abstraction process. nih.gov The ketone is thus a "latent" directing group, as its inherent reactivity dictates the site of the initial C-H bond cleavage.

In other strategies, such as the β-arylation of cyclobutylmethyl ketones, a transient directing group is employed. nih.govnih.gov Here, an external agent (an amino acid) reacts reversibly with the ketone to form a more effective directing group (an imine) in situ. This transient directing group then coordinates to the palladium catalyst, guiding it to the desired C-H bond. The use of an external, electron-deficient 2-pyridone ligand was found to be critical in enabling the selective activation of the tertiary C-H bond. nih.gov

C-C Bond Cleavage Reactions

The inherent ring strain of the cyclobutane ring makes C-C bond cleavage a prominent reaction pathway. This reactivity can be harnessed in synthetic chemistry to generate more complex molecular architectures.

Strain-Release Driven Processes

The high ring strain of cyclobutane derivatives (approximately 26 kcal/mol) is a powerful thermodynamic driving force for reactions involving ring opening. nih.gov This principle is central to the reactivity of intermediates formed from this compound.

The bicyclo[1.1.1]pentan-2-ol intermediate, formed via the Norrish-Yang reaction, possesses significant strain. Its subsequent palladium-catalyzed functionalization is a strain-release driven process. nih.govresearchgate.net The cleavage of the internal C-C bond of the bicyclic system relieves this strain, facilitating the formation of a γ-palladated cyclobutyl ketone intermediate that can be trapped by various coupling partners. bohrium.com This strategy leverages the initial strain of the cyclobutane to create an even more strained intermediate, whose subsequent strain-release-driven cleavage enables the desired functionalization. researchgate.net

Metal-Catalyzed C-C Bond Scission

Transition metals are particularly adept at catalyzing the cleavage of C-C bonds, especially in strained ring systems. illinois.edu The sequential functionalization strategy for aryl cyclobutyl ketones provides a prime example of a metal-catalyzed C-C bond scission. nih.govnih.gov

Following the formation of the bicyclo[1.1.1]pentan-2-ol, a palladium(II) catalyst, in conjunction with a specific ligand and an oxidant, facilitates the cleavage of one of the C-C bonds of the highly strained bicyclic core. nih.govbohrium.com Mechanistic studies suggest that the reaction likely proceeds through a Pd(II)/Pd(IV) catalytic cycle. bohrium.com The process involves the formation of a γ-palladated species which then undergoes reductive elimination with a coupling partner (e.g., an aryl iodide) to form the new C-C bond and regenerate the active catalyst. nih.gov

General Conditions for Pd-Catalyzed C-C Arylation:

| Component | Typical Reagent/Condition | Reference |

|---|---|---|

| Precursor | Aryl bicyclo[1.1.1]pentan-2-ol | nih.gov |

| Catalyst | Pd(OAc)₂ (10 mol%) | nih.gov |

| Ligand | Pyridine-based ligand (20 mol%) | nih.govnih.gov |

| Oxidant/Additive | Ag₂O (2.0 equiv.) | nih.gov |

| Coupling Partner | Aryl iodide (1.5 equiv.) | nih.gov |

| Solvent | 1,2-Dichloroethane (DCE) | nih.gov |

This metal-catalyzed scission is highly specific, leading exclusively to the cis-1,3-disubstituted cyclobutane product. nih.gov

Sequential C-H/C-C Functionalization

The combination of an initial C-H activation event followed by a C-C bond cleavage constitutes a powerful sequential functionalization strategy. nih.govnih.gov This approach allows for the transformation of readily available aryl cyclobutyl ketones into valuable, stereodefined 1,3-difunctionalized cyclobutanes, which are attractive scaffolds in medicinal chemistry. nih.govbohrium.comdocumentsdelivered.com

γ-C-H Cleavage: A photochemically induced Norrish-Yang reaction cleaves a γ-C-H bond of the cyclobutyl ring via intramolecular hydrogen atom transfer. nih.gov

C-C Bond Formation (Cyclization): The resulting diradical collapses to form a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov

C-C Bond Cleavage: A palladium catalyst mediates the strain-release-driven cleavage of an internal C-C bond of the bicyclic intermediate. nih.govnih.gov

C-C Bond Formation (Functionalization): The resulting organopalladium intermediate is trapped by a coupling partner (e.g., an aryl iodide) to yield the final cis-1,3-disubstituted cyclobutane product. nih.govresearchgate.net

Ring-Opening Reactions of Cyclobutane Derivatives

The cyclobutane ring is susceptible to cleavage under various conditions due to its significant ring strain. This section details the primary mechanisms through which ring-opening occurs.

Nucleophile-Mediated Ring Cleavage

The reaction of cyclobutyl ketones with nucleophiles can lead to ring-opening, a process influenced by the nature of the nucleophile and the substitution pattern of the cyclobutane ring. For instance, studies on 2-hydroxycyclobutanones reacting with thiol nucleophiles in the presence of a Brønsted acid catalyst have demonstrated a tandem nucleophilic addition/ring-contraction/ring-expansion sequence. unica.it This process initially forms a cyclobutane-1,2-diol (B3392435) species, which can then undergo dehydration to form a cyclobutylthionium carbocation. unica.it This intermediate can subsequently lead to ring-contracted products like cyclopropylcarbaldehydes or ring-expanded products such as 2-arylsulfanyl cyclobutanones. unica.it

In a related context, the cleavage of cyclopropyl (B3062369) ketones, which share the characteristic of ring strain with cyclobutyl ketones, can be mediated by organometallic reagents. For example, cyclopropyl ketones can be converted to their hydrazones, which then react with mercury(II) salts to form α-(acetoxymercurio)alkyl acetates. These intermediates can then be reduced in situ to the corresponding α-acetoxyalkylmercury(II) hydrides, which spontaneously rearrange with cleavage of the cyclopropane (B1198618) ring. rsc.org While this specific example involves a cyclopropyl ring, the underlying principle of strain-release-driven cleavage is analogous to potential reactions of cyclobutyl ketones.

The reactivity of the carbonyl group itself plays a crucial role. Ketones, in general, are susceptible to nucleophilic attack at the carbonyl carbon. youtube.comtib.eu The presence of an aryl group, such as the 3-methoxyphenyl group, can influence the electrophilicity of the carbonyl carbon through resonance and inductive effects. youtube.com The methoxy (B1213986) group, being an electron-donating group, can slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Thermal and Photolytic Decomposition Pathways

Thermal and photolytic conditions can provide the necessary energy to induce ring-opening and decomposition of cyclobutyl ketones. The thermal decomposition of methyl cyclobutyl ketone has been studied, providing insights into the pyrolytic behavior of this class of compounds. acs.org Similarly, the vapor phase photolysis of methyl cyclobutyl ketone has been investigated to understand its photo-decomposition pathways. unt.edu

Photochemical reactions, such as the Norrish Type I and Type II processes, are common for ketones. The Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to the formation of an acyl radical and a cyclobutyl radical. rsc.org These radicals can then undergo further reactions. rsc.org The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, which for cyclobutyl ketones can lead to the formation of a 1,4-biradical and subsequent ring-opening or cyclization products. nih.gov

Studies on the photolysis of cyclobutyl methyl ketone have shown that Norrish type I processes are dominant at longer wavelengths, while molecular elimination pathways become more significant at shorter wavelengths. rsc.org The photodecomposition of related cyclic ketones, such as 2-cyclopentenone, under pyrolysis conditions yields a variety of products including carbon monoxide, ketene (B1206846), and various hydrocarbons, indicating complex decomposition pathways involving ring-opening. nih.gov

Acidic and Basic Hydrolytic Openings

The hydrolysis of cyclobutane derivatives under acidic or basic conditions can lead to ring cleavage. Detailed quantum chemical studies on the hydrolysis of a cyclobutane-fused lactone (CBL) provide valuable insights into the mechanisms that could be analogous to the hydrolytic behavior of cyclobutyl ketones. mdpi.com

In acidic conditions, the hydrolysis of CBL is proposed to proceed via three potential mechanisms: AAC2, AAL2, and AAL1. The AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water and subsequent cleavage of the acyl-oxygen bond, is generally the most favorable pathway. mdpi.com For CBL, the calculated activation free energy for the AAC2 mechanism is 24.2 kcal/mol. mdpi.com

Under basic conditions, the hydrolysis is suggested to occur through either a BAC2 or BAL2 mechanism. The BAC2 mechanism, which involves a base-catalyzed nucleophilic addition followed by hydrolysis, is favored for CBL, with a calculated activation free energy of 15.4 kcal/mol. mdpi.com These findings highlight that the specific mechanism and its energetic favorability are dependent on the pH of the environment. mdpi.com

Radical Reactions and Mechanistic Pathways

Radical reactions offer alternative pathways for the transformation of cyclobutyl ketones, often involving the generation of reactive radical intermediates.

Hydrogen Atom Abstraction Processes

Hydrogen atom abstraction is a key step in many radical reactions. In the context of ketones, this can be initiated by photolysis or by reaction with a radical initiator. The Norrish Type II reaction, as mentioned earlier, is a prime example of an intramolecular hydrogen atom abstraction process. nih.gov For cyclobutyl aryl ketones, this reaction can be utilized synthetically. For instance, a sequential Norrish-Yang cyclization, which involves intramolecular γ-hydrogen abstraction, can be used to generate bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl aryl ketones. nih.gov This demonstrates the accessibility of the γ-hydrogens on the cyclobutane ring to the excited carbonyl group.

Furthermore, radical addition reactions of ketones to alkenes can be catalyzed by metal-dioxygen systems. rsc.org While this specific example focuses on the addition of a radical generated from the ketone to an external alkene, it underscores the general principle of generating radical species from ketones that can participate in further reactions. The formation of a radical cation from bicyclo[1.1.0]butane derivatives through photoredox catalysis also highlights the potential for radical-mediated transformations in strained ring systems. acs.org

Photodecomposition Mechanisms

The photodecomposition of cyclobutyl ketones involves a series of complex mechanistic steps initiated by the absorption of light. As established, the primary photoprocesses for cyclobutyl methyl ketone are the Norrish Type I cleavages and a molecular elimination pathway. rsc.org The resulting radicals, namely methyl, acetyl, and cyclobutyl radicals, can then engage in a variety of radical-radical reactions. rsc.org

The wavelength of the incident light plays a crucial role in determining the dominant decomposition pathway. At longer wavelengths, the Norrish Type I processes are favored, while at shorter wavelengths, the molecular pathway gains prominence. rsc.org There is also evidence for two-photon processes occurring during laser photolysis. rsc.org

The study of radical anion reactions of cyclobutane derivatives provides further insight into electron-transfer induced cleavage mechanisms. acs.org These processes, often initiated by photoinduced electron transfer (PET), can lead to the formation of a radical anion, which can then undergo ring cleavage.

Cycloaddition Reactions of Related Cyclobutyl Scaffolds

Cycloaddition reactions are a cornerstone of cyclobutane chemistry, offering pathways to construct complex molecular architectures. The behavior of related cyclobutyl scaffolds in these reactions, particularly in photochemical and Lewis acid-catalyzed contexts, provides critical insight into the potential transformations of this compound.

The [2+2] photocycloaddition is a fundamental photochemical reaction for forming four-membered rings. wikipedia.orgacs.orgnih.gov When a carbonyl compound is involved, this reaction is famously known as the Paternò-Büchi reaction, which yields an oxetane (B1205548) ring from an excited state carbonyl and a ground state alkene. wikipedia.orgnih.govmdpi.com

The mechanism for the [2+2] photocycloaddition of enones, which are structurally related to cyclobutyl ketones, is a stepwise process. wikipedia.org It initiates with the photoexcitation of the carbonyl group to a short-lived singlet excited state. wikipedia.org This is followed by a rapid intersystem crossing to the more stable triplet state. wikipedia.org The triplet state carbonyl then interacts with a ground-state alkene to form a triplet diradical intermediate. wikipedia.org Finally, spin inversion occurs, leading to a singlet diradical that cyclizes to form the stable cyclobutane or oxetane ring. mdpi.comwikipedia.org

An alternative mechanism suggests the formation of a radical cation and a radical anion after intersystem crossing, which then recombine to form the product. wikipedia.org The Paternò-Büchi reaction can proceed via either the singlet or triplet excited state of the carbonyl compound, often involving an exciplex intermediate and potentially electron transfer processes. nih.gov The involvement of a triplet state typically leads to the formation of a biradical intermediate. nih.gov

Studies on the photocycloaddition of ketones with Danishefsky's diene have demonstrated the formation of oxetane products in high yields (65-99%), proceeding through a proposed triplet diradical mechanism. rsc.org The regioselectivity of these reactions is governed by the stability of the intermediate 1,4-diradical. nih.gov For instance, in the reaction between acetone (B3395972) and acrylonitrile, the regioselectivity is consistent with the addition of the higher electron-density carbon of the ketone's LUMO to the most electron-deficient end of the alkene. cambridgescholars.com

Table 1: Examples of [2+2] Photocycloaddition Reactions

| Reactants | Product Type | Key Mechanistic Feature | Yield | Citation |

|---|---|---|---|---|

| Ketone + Danishefsky's Diene | Oxetane | Triplet diradical intermediate | 65-99% | rsc.org |

| Benzaldehyde + 2-Methyl-2-butene | Oxetane Isomers | Excited carbonyl addition to alkene | Not specified | wikipedia.org |

| N-acetylisatin + Styrene | Spiroxetane | nπ* triplet state intermediate | Not specified | nih.gov |

Bicyclo[1.1.0]butanes (BCBs) are highly strained hydrocarbons that serve as valuable precursors for synthesizing complex molecules. nih.govresearchgate.net Their reactions are often catalyzed by Lewis acids, which can activate the strained ring system towards cycloaddition. nih.gov

Recent studies have focused on the Lewis acid-catalyzed (3+2)-cycloaddition of bicyclo[1.1.0]butane ketones with partners like ketenes to construct highly substituted bicyclo[2.1.1]hexan-2-ones. researchgate.netnih.gov This transition-metal-free method is scalable and shows high tolerance for various functional groups, providing yields up to 89%. nih.gov Computational studies on the TMSOTf-catalyzed cycloaddition of a BCB ketone to ketene revealed that the rate-determining step is the activation of the BCB ketone. acs.org Contrary to earlier proposals involving a BCB enolate, the catalytically active species is identified as a partially Lewis acid-activated BCB cation. acs.org This cationic intermediate exhibits enhanced electrophilicity and orbital interaction with the ketene nucleophile. acs.org

The reaction pathways of BCB ketones can be divergent depending on the specific Lewis acid and substrates used. nih.gov For example, with Sc(OTf)₃ as a catalyst, pyrazole-substituted BCBs undergo a formal (3+2) cycloaddition with quinones to yield bicyclo[2.1.1]hexanes. nih.gov However, monosubstituted BCB ketones can undergo a cascade of reactions, including an Alder-ene reaction and electrocyclic ring-opening. nih.gov Stronger Lewis acids like SnCl₄ can even participate directly in the ring-opening to produce halogenated cyclobutane derivatives. nih.govresearchgate.net

In another variation, the cycloaddition of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, proceeds through a stepwise (2+2+3) cycloaddition to form 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.org Mechanistic studies indicate that the reaction pathway is dictated by the specific mode of BCB activation by the Lewis acid. chemrxiv.org Similarly, chiral Lewis acids can activate BCB ketone complexes to achieve asymmetric [2σ + 2π] cycloadditions with electron-rich alkenes, producing chiral bicyclo[2.1.1]hexanes with high enantioselectivity. acs.org

Table 2: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butane (BCB) Ketones

| BCB Substrate | Reagent | Lewis Acid Catalyst | Product Type | Key Finding | Citation |

|---|---|---|---|---|---|

| BCB Ketone | Disubstituted Ketenes | TMSOTf | Bicyclo[2.1.1]hexan-2-one | (3+2)-cycloaddition; scalable protocol. | nih.govacs.org |

| Pyrazole-substituted BCB | Quinones | Sc(OTf)₃ | Bicyclo[2.1.1]hexane | Formal (3+2) cycloaddition. | nih.gov |

| Monosubstituted BCB Ketone | Quinones | SnCl₄, BiBr₃ | Halogenated Cyclobutane | Direct participation of Lewis acid in ring-opening. | nih.govresearchgate.net |

| BCB Ketone | Triazinanes | B(C₆F₅)₃ | 2,4-Diazabicyclo[4.1.1]octane | Stepwise (2+2+3) cycloaddition pathway. | chemrxiv.org |

| BCB Ketone | Vinyl Azido/Diazo Compounds | Chiral Lewis Acid | Chiral Bicyclo[2.1.1]hexane | Asymmetric [2σ + 2π] cycloaddition. | acs.org |

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of cyclobutyl 3-methoxyphenyl (B12655295) ketone, offering precise insights into its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of cyclobutyl 3-methoxyphenyl ketone is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and cyclobutyl protons. The protons on the 3-methoxyphenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.8-7.9 ppm). The methoxy group protons are expected to present as a sharp singlet around δ 3.8 ppm. The cyclobutyl ring protons would produce a set of multiplets in the upfield region, typically between δ 1.8 and 3.6 ppm, with the methine proton adjacent to the carbonyl group appearing at the downfield end of this range due to deshielding. For comparison, in a related structure, 6-chloro-1-(4-methylphenyl)hexan-1-one, the protons adjacent to the carbonyl group (α-protons) appear as a triplet at δ 2.97 ppm. mdpi.com

A representative, though not identical, compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, shows aromatic protons in the range of δ 6.7-6.9 ppm and a methoxy singlet at δ 3.8 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. The carbonyl carbon is the most deshielded, with a chemical shift expected in the range of δ 195-210 ppm. For instance, the carbonyl carbon in 6-chloro-1-(4-methylphenyl)hexan-1-one appears at δ 199.7 ppm. mdpi.com The aromatic carbons of the 3-methoxyphenyl group would generate several signals between δ 110 and 160 ppm, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon itself would resonate around δ 55 ppm. The carbons of the cyclobutyl ring are expected in the δ 15-45 ppm region. The carbon of the CH group attached to the carbonyl will be the most downfield of the cyclobutyl signals.

In a similar aromatic ketone, (3,4-dimethoxyphenyl)(2-chlorophenyl)methanone, the aromatic carbons resonate in the region of δ 110-153 ppm. researchgate.net For 3-methoxyphenol, the aromatic carbons appear between δ 102-161 ppm, and the methoxy carbon is at δ 55.4 ppm. chemicalbook.com

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.9 (m) | 110 - 130 |

| Aromatic C-O | - | 158 - 162 |

| Aromatic C-C=O | - | 135 - 140 |

| Methoxy (OCH₃) | ~3.8 (s) | ~55 |

| Carbonyl (C=O) | - | 195 - 210 |

| Cyclobutyl CH-C=O | 3.0 - 3.6 (m) | 40 - 50 |

| Cyclobutyl CH₂ | 1.8 - 2.5 (m) | 15 - 30 |

Note: The data in this table is predicted based on typical values for similar functional groups and analogous compounds. Actual experimental values may vary.

Boron-11 and Fluorine-19 NMR for Specific Labeling Studies

Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) NMR spectroscopy are powerful tools for mechanistic and labeling studies. However, as this compound does not naturally contain boron or fluorine isotopes, these techniques would only be applicable if the compound were isotopically labeled. Such labeling could be employed, for example, to trace the metabolic fate of the molecule or to probe specific reaction mechanisms involving the introduction of a boron or fluorine-containing moiety. No public domain research detailing such specific labeling studies for this compound was identified.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass can be calculated with high precision.

| Ion | Predicted m/z | Description |

| [M]+• | 190.0994 | Molecular Ion |

| [M-C₄H₇]+ | 135.0446 | Loss of the cyclobutyl radical |

| [C₇H₇O₂]+ | 135.0446 | 3-methoxybenzoyl cation |

| [C₇H₅O]+ | 105.0340 | Loss of methoxy group from 3-methoxybenzoyl cation |

| [C₆H₅]+ | 77.0391 | Phenyl cation |

Note: The m/z values are predicted based on expected fragmentation patterns. Actual observed fragments may differ.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band will be the carbonyl (C=O) stretch. For ketones, this typically appears in the region of 1700-1725 cm⁻¹. However, the conjugation of the carbonyl group with the aromatic ring is expected to lower this frequency to around 1685 cm⁻¹. researchgate.net Furthermore, the strain of the cyclobutyl ring can influence the C=O stretching frequency, often causing a shift to higher wavenumbers.

Other characteristic IR absorption bands include:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching (cyclobutyl): Just below 3000 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

C-O stretching (methoxy and ketone): In the 1000-1300 cm⁻¹ region. The ether C-O stretch is typically strong.

The IR spectrum of a similar compound, 3-methoxyphenyl acetone (B3395972), shows a strong carbonyl absorption at approximately 1720 cm⁻¹ and prominent C-O stretching bands. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether & Ketone) | 1000 - 1300 |

Note: The data in this table is based on typical IR absorption regions for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions and result in strong absorption bands, likely occurring in the shorter wavelength UV region (around 200-280 nm). These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals.

n → π transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. These transitions are of lower energy and result in a weaker absorption band at a longer wavelength, typically in the 280-350 nm region.

For example, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a chalcone (B49325) with a methoxyphenyl group, displays a maximum absorption at 342 nm, which is attributed to an n-π* transition. researchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 280 | Strong |

| n → π | 280 - 350 | Weak |

Note: The data in this table is based on typical UV-Vis absorption for aromatic ketones.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry. nih.govresearchgate.net This technique is essential when a molecule contains stereogenic centers and exists as a single enantiomer, as it allows for the precise assignment of the (R) or (S) configuration. The method relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a detailed model of the atomic arrangement in the crystal lattice. researchgate.net

For chiral molecules, the determination of absolute configuration is typically achieved through the anomalous dispersion of X-rays, often referred to as the Bijvoet method. nih.gov This effect becomes significant when the X-ray energy is near the absorption edge of a heavier atom in the structure. However, recent advancements, particularly the use of copper radiation, have made it possible to confidently determine the absolute structure of molecules containing only light atoms (C, H, O, N). nih.gov

While a specific crystal structure for an enantiomerically pure form of this compound is not available in the public domain, the general procedure would involve:

Synthesizing an enantiomerically pure sample of the ketone.

Growing a high-quality single crystal suitable for X-ray diffraction.

Collecting diffraction data using a diffractometer.

Solving and refining the crystal structure. The refinement process would include the calculation of the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted configuration. rsc.org

The data obtained from such an analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a related chiral cyclobutyl ketone, the crystallographic data would be presented in a detailed table.

Interactive Data Table: Hypothetical Crystallographic Data for a Chiral Cyclobutyl Aryl Ketone

The following table represents typical data that would be generated from a single-crystal X-ray diffraction experiment on a chiral cyclobutyl aryl ketone.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄O₂ |

| Formula Weight | 190.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.15 |

| b (Å) | 10.20 |

| c (Å) | 8.30 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 501.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.260 |

| Radiation (λ, Å) | Cu Kα (1.54178) |

| Flack Parameter | 0.05(7) |

In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the potential formation of transient intermediates or byproducts. In-situ spectroscopy, which involves monitoring the reaction mixture in real-time without sample extraction, is a powerful tool for achieving this. rsc.orgmt.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the synthesis of ketones like this compound. researchgate.netmdpi.com

A plausible synthetic route to this compound is the Friedel-Crafts acylation of anisole (B1667542) with cyclobutanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride. In-situ monitoring of this reaction provides a continuous stream of data, allowing for the tracking of reactant consumption, product formation, and intermediate species. youtube.com

In-Situ FTIR Spectroscopy: This technique monitors the vibrational modes of molecules. youtube.com For the proposed synthesis, an immersion probe would be placed directly into the reaction vessel. The progress of the reaction can be tracked by observing changes in the infrared spectrum:

Disappearance of Reactants: The characteristic carbonyl (C=O) stretching band of cyclobutanecarbonyl chloride would be monitored. This peak is typically found at a higher wavenumber (around 1780-1815 cm⁻¹) compared to the product ketone.

Appearance of Product: The formation of this compound would be evidenced by the growth of a new carbonyl stretching band at a lower wavenumber (typically 1670-1690 cm⁻¹ for aryl ketones), resulting from conjugation with the aromatic ring.

Kinetic Analysis: By plotting the absorbance of these key peaks against time, a kinetic profile of the reaction can be generated, allowing for the determination of reaction rates and endpoints. rsc.org

In-Situ Raman Spectroscopy: Raman spectroscopy, which measures light scattering from molecular vibrations, offers complementary information. mdpi.com It is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering and is sensitive to non-polar bonds. For this synthesis, one could monitor:

The C=O stretching vibrations of both the acyl chloride and the product ketone.

Changes in the aromatic ring substitution pattern.

The combination of these in-situ techniques provides a comprehensive understanding of the reaction dynamics, enabling optimization of parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Interactive Data Table: Illustrative In-Situ FTIR Monitoring of this compound Synthesis

This table demonstrates how data from in-situ FTIR could be used to track the progress of the Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride.

| Time (minutes) | Cyclobutanecarbonyl Chloride Absorbance (at ~1800 cm⁻¹) | This compound Absorbance (at ~1685 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.52 | 0.48 |

| 30 | 0.31 | 0.69 |

| 40 | 0.15 | 0.85 |

| 50 | 0.05 | 0.95 |

| 60 | <0.01 | 0.99 |

Computational Approaches in Understanding Cyclobutyl Ketone Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, including those involving cyclobutyl ketones. DFT calculations allow for the exploration of potential energy surfaces, providing valuable information about the feasibility and pathways of chemical transformations.

A key application of DFT in reaction mechanism studies is the location and characterization of transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

Theoretical predictions for the ring openings of cyclobutanes have been a subject of interest. researchgate.net The activation energy for the ring-opening of substituted cyclobutenes can be significantly lower than that of the unsubstituted parent compound, in some cases by more than 15.0 kcal/mol. researchgate.net For instance, the thermal decomposition of cyclobutane (B1203170) to two ethylene (B1197577) molecules proceeds through a tetramethylene biradical intermediate. arxiv.org The free enthalpy of activation for the ring opening of cyclobutane is relatively low (60.7 kcal/mol at 298 K), largely due to the release of significant ring strain in the transition state. arxiv.org

In the context of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, which share mechanistic similarities with cyclobutyl systems, DFT calculations have shown that the reaction proceeds through several steps, including nucleophilic substitution to open the ring, intramolecular Michael addition, proton transfer, and an intramolecular Wittig reaction. rsc.org Similarly, DFT has been used to elucidate the mechanism of stereospecific synthesis of cyclobutanes from pyrrolidines, where the rate-determining step is the release of N₂ to form a 1,4-biradical intermediate. acs.org The calculated activation energy for this step was found to be 17.7 kcal/mol. acs.org

| Reactant System | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Substituted Cyclobutenes | Electrocyclic Ring-Opening | B3LYP/6-31+G(d) | >15.0 lower than unsubstituted | researchgate.net |

| Cyclobutane | Thermal Decomposition | CBS-QB3 | 60.7 (ΔG≠ at 298 K) | arxiv.org |

| Pyrrolidine Derivative | N₂ Release to form 1,4-biradical | (U)M06-2X-D3/6-311G(d,p) | 17.7 | acs.org |

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the energy barriers of different possible reaction pathways, researchers can determine the most likely product.

For instance, in the functionalization of cyclobutyl aryl ketones, a sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov This method proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C cleavage and functionalization with exclusive cis-selectivity. nih.govnih.gov DFT studies can rationalize this observed stereoselectivity by examining the transition states leading to both the cis and trans products.

The stereoretentive formation of cyclobutanes from pyrrolidines has also been explained by DFT calculations, which show a barrierless collapse of a singlet 1,4-biradical intermediate, making the stereoretentive pathway highly favorable. acs.org In the context of cycloaddition reactions, DFT has been used to predict the regioselectivity of reactions involving asymmetrically substituted reagents. researchgate.netresearchgate.net The development of new reactivity descriptors, such as the Zeroual function, derived from DFT calculations, can help in explaining the total regioselectivity observed in certain reactions. researchgate.net

| Reaction | Key Intermediate/Feature | Predicted Selectivity | Computational Basis | Reference |

|---|---|---|---|---|

| Formal γ–C–H Functionalization of Cyclobutyl Ketones | Bicyclo[1.1.1]pentan-2-ol intermediate | Exclusive cis-selectivity | - | nih.govnih.gov |

| Cyclobutane formation from Pyrrolidines | Barrierless collapse of 1,4-biradical | Stereoretentive | DFT Calculations | acs.org |

| Reaction of β-himachalene with dibromocarbene | Zeroual function analysis | Total regioselectivity | DFT B3LYP/6-31G*(d) | researchgate.net |

Many reactions involving cyclobutyl ketones can proceed through radical intermediates. DFT is a valuable tool for characterizing these transient species, providing information about their electronic structure, spin density distribution, and stability.

In the electrochemical skeletal rearrangement of non-biased alkyl cyclobutanes, DFT calculations have been used to predict the regioselective cleavage of C-C bonds following the formation of a radical cation intermediate. researchgate.net The spin population analysis can reveal which bonds are most likely to break. researchgate.net Similarly, in the photolysis of cyclobutyl aryl ketones, the reaction proceeds through an excited state that can lead to the formation of radical intermediates. acs.org DFT calculations can help to understand the nature of these excited states and the subsequent radical pathways. The study of the chemiluminescent decomposition of dioxetane derivatives, which can be formed from cyclobutane precursors, also relies on DFT to investigate the properties of radical intermediates and transition states. scholarsresearchlibrary.com

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for conformational analysis, revealing the accessible conformations of a molecule and the transitions between them.

For a molecule like Cyclobutyl 3-methoxyphenyl (B12655295) ketone, the relative orientation of the cyclobutyl ring and the methoxyphenyl group is crucial for its reactivity and interactions. The puckering of the cyclobutane ring and the rotation around the bond connecting it to the carbonyl group lead to a complex conformational landscape.

MD simulations start with an initial molecular geometry and use classical mechanics to simulate the movement of atoms over a period of time. mdpi.com By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might orient itself to participate in a chemical reaction. For example, the photolysis of cyclobutyl aryl ketones to form aryl bicyclo[1.1.1]pentanols is believed to involve an excited-state conformational equilibrium, which could be investigated using MD simulations. acs.org The conformational flexibility of related systems, such as cyclohexanones, has been studied to understand the influence of substituents on the ring conformation. youtube.com

A comprehensive conformational analysis often involves a combination of methods. A systematic search can be combined with semi-empirical and ab initio calculations to explore the conformational space. nih.gov MD simulations can then be used to evaluate the conformational behavior in more detail. nih.gov The results from these simulations can provide a deeper understanding of the structural preferences that govern the chemical and physical properties of Cyclobutyl 3-methoxyphenyl ketone.

Synthetic Utility and Applications in Complex Molecule Construction

Role as Molecular Building Blocks in Organic Synthesis

Cyclobutyl 3-methoxyphenyl (B12655295) ketone serves as a valuable starting material for the synthesis of more intricate molecules. nih.govnih.gov The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational rigidity and a three-dimensional character to molecules, which can be advantageous in drug design and materials science. nih.govbohrium.com The presence of the ketone and methoxy-substituted phenyl groups provides reactive handles for a variety of chemical transformations.

The ketone functionality can undergo a wide range of reactions, including reductions, additions of nucleophiles, and condensations. The aryl ring, activated by the methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This dual reactivity makes Cyclobutyl 3-methoxyphenyl ketone a bifunctional building block, enabling the construction of diverse molecular frameworks.

A notable application of aryl cyclobutyl ketones is in the synthesis of 1,3-difunctionalized cyclobutanes. nih.govnih.gov These motifs are of growing interest in medicinal chemistry as they can act as bioisosteres for other common structural units, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govbohrium.com

Development of Conformationally Restricted Analogues

The inherent rigidity of the cyclobutane ring in this compound is a key feature that chemists exploit to create conformationally restricted analogues of biologically active molecules. nih.govbohrium.com By incorporating the cyclobutane scaffold, the flexibility of a molecule can be reduced, locking it into a specific three-dimensional arrangement. This can lead to enhanced binding affinity and selectivity for a biological target.

The synthesis of such analogues often involves transformations of the ketone group or modifications to the aromatic ring. For instance, the ketone can be converted to an amine or other functional groups, which can then be linked to other molecular fragments. The defined geometry of the cyclobutane ring helps to control the spatial orientation of these appended groups.

Precursors for Polyfunctionalized Cyclobutanes

This compound is an excellent precursor for the synthesis of polyfunctionalized cyclobutanes, which are cyclobutane rings bearing multiple functional groups. nih.govnih.gov These highly substituted systems are valuable in medicinal chemistry and materials science due to their unique shapes and functionalities.

One powerful strategy involves a sequential C–H/C–C functionalization approach. nih.govnih.gov This method allows for the stereospecific introduction of various substituents onto the cyclobutane ring. The process often begins with a Norrish-Yang cyclization of the cyclobutyl aryl ketone, which generates a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govbohrium.com This strained intermediate can then undergo a palladium-catalyzed C–C bond cleavage and subsequent functionalization, leading to the formation of cis-1,3-difunctionalized cyclobutyl ketones. nih.govnih.gov

This methodology allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity. nih.gov The resulting polyfunctionalized cyclobutanes can then be further elaborated into more complex molecular structures.

Strategies for Late-Stage Functionalization

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a highly desirable strategy in drug discovery. This compound and its derivatives are amenable to such modifications. nih.govnih.gov

The benzoyl group in cis-γ-functionalized cyclobutyl aryl ketones, derived from this compound, can be converted into a variety of other functional groups, including amides and esters. nih.govnih.gov This allows for the rapid diversification of a common intermediate, generating a library of analogues for biological screening.

Furthermore, the aryl ring provides a handle for late-stage modifications via reactions such as electrophilic aromatic substitution or cross-coupling reactions. This flexibility allows chemists to fine-tune the properties of the molecule without having to redesign the entire synthetic route.

Design of Novel Scaffolds with Defined Topologies

The unique three-dimensional shape of the cyclobutane ring makes this compound an attractive starting point for the design of novel molecular scaffolds with well-defined topologies. unife.it These scaffolds can serve as frameworks for the construction of new classes of compounds with potential applications in various fields.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Cyclobutyl Ketone Chemistry

The chemistry of cyclobutyl ketones, including aryl cyclobutyl ketones like Cyclobutyl 3-methoxyphenyl (B12655295) ketone, has become a significant focus in synthetic and medicinal chemistry. These compounds are not just synthetic curiosities but are recognized as valuable building blocks for creating complex molecular architectures. A major academic contribution has been the development of methods to synthesize 1,3-disubstituted cyclobutanes, which are increasingly important motifs in drug discovery due to their ability to act as conformationally restricted linkers or non-planar aryl isosteres. nih.gov This has been driven by the presence of such structures in clinical candidates like the histamine (B1213489) H3 antagonist PF-03654746 and the RORγt inverse agonist TAK-828F. nih.gov

Key synthetic advancements have centered on overcoming the challenges associated with controlling stereochemistry and functionalizing the strained four-membered ring. calstate.edu One of the most impactful contributions is the use of the Norrish-Yang photoreaction on aryl cyclobutyl ketones. This reaction generates bicyclo[1.1.1]pentan-2-ol intermediates, which can then undergo palladium-catalyzed carbon-carbon bond cleavage and functionalization. nih.govdocumentsdelivered.comnih.gov This two-step strategy provides stereospecific access to a wide variety of cis-1,3-difunctionalized cyclobutyl ketones with aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govdocumentsdelivered.com

Furthermore, the ketone moiety in these products serves as a versatile synthetic handle, enabling transformations such as Baeyer-Villiger oxidation, Beckmann rearrangement, and Knoevenagel condensation, which allows for the creation of diverse molecular scaffolds from a common intermediate. nih.gov The development of catalytic asymmetric methods, including palladium(II)-catalyzed enantioselective C(sp³)–H arylation using chiral transient directing groups, represents another major leap, allowing for the synthesis of chiral cyclobutanes with high enantioselectivity. nih.gov These contributions have collectively elevated cyclobutyl ketones from simple strained rings to powerful tools in modern organic synthesis.

Unexplored Reactivity and Synthetic Opportunities

Despite significant progress, numerous avenues for exploring the reactivity of cyclobutyl ketones remain. The focus has largely been on C-H functionalization at the γ-position via Norrish-Yang type reactions and at the β-position. nih.gov Future work could explore alternative modes of activation and functionalization.